molecular formula C15H22O2 B14373580 1-(4-Methoxyphenyl)octan-3-one CAS No. 90831-82-6

1-(4-Methoxyphenyl)octan-3-one

Cat. No.: B14373580
CAS No.: 90831-82-6
M. Wt: 234.33 g/mol
InChI Key: NZUGOPPXTDAVIU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)octan-3-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)octan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde and a suitable ketone under basic conditions. The reaction typically involves the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)octan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4’-Methoxyphenyl)-3-buten-2-one
  • 1,5-bis(4’-Methoxyphenyl)-1,4-pentadien-3-one

Comparison: 1-(4-Methoxyphenyl)octan-3-one is unique due to its specific structure, which imparts distinct chemical and physical propertiesFor example, the presence of the octanone chain can influence its solubility and interaction with other molecules .

Properties

CAS No.

90831-82-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)octan-3-one

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-14(16)10-7-13-8-11-15(17-2)12-9-13/h8-9,11-12H,3-7,10H2,1-2H3

InChI Key

NZUGOPPXTDAVIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

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